Positional Isomer Differentiation: 3-Methoxy vs. 2-Methoxy Phenyl Substitution and Predicted Physicochemical Divergence
The target compound bears a 3-methoxyphenyl substituent at the 4-amino position of the thieno[2,3-d]pyrimidine core, in contrast to its closest positional isomer, N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride (CAS 1049793-17-0), which bears a 2-methoxyphenyl group . In the broader N-phenylthieno[2,3-d]pyrimidin-4-amine class, the position of the methoxy substituent on the phenyl ring directly modulates hydrogen-bonding capability, lipophilicity (cLogP), and topological polar surface area (tPSA)—parameters that govern target engagement, membrane permeability, and metabolic stability. Although direct head-to-head bioactivity data for these two specific isomers is absent from the peer-reviewed literature, SAR studies on analogous N-phenylthieno[2,3-d]pyrimidin-4-amine FGFR1 inhibitors have demonstrated that regioisomeric variation of the aryl substituent can produce IC₅₀ differences of approximately 0.02 µM (0.16 vs. 0.18 µM) between closely related analogs [1]. This class-level inference indicates that the 3-methoxy isomer is expected to exhibit measurably different target binding kinetics and selectivity profiles relative to the 2-methoxy isomer.
| Evidence Dimension | Positional isomerism—predicted impact on target binding and physicochemical properties |
|---|---|
| Target Compound Data | 3-methoxyphenyl substitution; predicted tPSA and cLogP distinguishable from 2-methoxy isomer |
| Comparator Or Baseline | N-(2-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride (CAS 1049793-17-0); 2-methoxyphenyl substitution |
| Quantified Difference | ∆IC₅₀ ≈ 0.02 µM between regioisomeric N-phenylthieno[2,3-d]pyrimidin-4-amines in FGFR1 assay (class-level inference) |
| Conditions | FGFR1 kinase inhibition assay; N-phenylthieno[2,3-d]pyrimidin-4-amine series (Medchem.org.ua, 2015) |
Why This Matters
Even a 0.02 µM difference in IC₅₀ between positional isomers can alter selectivity window and in vitro pharmacology, making isomer verification essential for reproducible research and SAR campaigns.
- [1] Medchem.org.ua. (2015). Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1. IC₅₀: 0.16 µM (5-phenyl analog) and 0.18 µM (6-phenyl analog). View Source
